molecular formula C12H22O10 B010378 3-Deoxysucrose CAS No. 102039-75-8

3-Deoxysucrose

Cat. No. B010378
M. Wt: 326.3 g/mol
InChI Key: KKBBKUOGNQMNRX-FCYDWXPZSA-N
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Description

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Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

  • Inhibitory Effects on Enzymes : 3-Deoxysucrose acts as a weak noncompetitive inhibitor of the enzyme D-glucansucrase from Leuconostoc mesenteroides B-512F. Its inhibitory properties have been studied alongside other sucrose derivatives (Tanriseven & Robyt, 1989).

  • Synthesis and Derivative Formation : This sugar can be synthesized from sucrose through nucleophilic displacement reactions, which enable the production of its chloro, azido, and anhydro derivatives. These derivatives have potential applications in various chemical processes (Chowdhary, Hough, & Richardson, 1986).

  • Biological Activities and Biosynthesis : Deoxysugars, including 3-Deoxysucrose, exhibit a range of biological activities. Their biosynthesis at the molecular level is an area of interest for potential applications in medicine and biology (Liu & Thorson, 1994).

  • Impact on Sucrose Binding and Polymerization : 3-Deoxysucrose analogues effectively compete with sucrose for binding sites but are unable to participate as glycosyl donors in polymerization or glycosyl-transfer processes. This finding is significant for understanding the molecular mechanisms of sucrose-based reactions (Simiand, Samain, Martin, & Driguez, 1995).

  • Role in Advanced Glycation End Products (AGEs) : 3-Deoxyglucose (3-DG), a related compound, is involved in the polymerization and browning of proteins through the Maillard reaction. It is detoxified to 3-deoxyfructose (3-DF) and plays a role in various biological processes, including the development of diabetic complications (Knecht, Feather, & Baynes, 1992).

  • Medical Implications : Elevated levels of 3-deoxyglucosone, a derivative of 3-Deoxysucrose, in uremic patients suggest its involvement in the cross-linking of proteins, a process related to the progression of chronic diseases like diabetes (Niwa et al., 1995).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less common compounds, some of this information may not be available. If you have a specific compound in mind that you’d like information on, feel free to ask! I’m here to help.


properties

IUPAC Name

(2R,3R,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10/c13-2-7-5(16)1-6(17)11(20-7)22-12(4-15)10(19)9(18)8(3-14)21-12/h5-11,13-19H,1-4H2/t5-,6+,7+,8+,9+,10-,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBBKUOGNQMNRX-FCYDWXPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80907008
Record name Hex-2-ulofuranosyl 3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxysucrose

CAS RN

102039-75-8
Record name 3-Deoxysucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102039758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-2-ulofuranosyl 3-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80907008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Simiand, E Samain, OR Martin, H Driguez - Carbohydrate research, 1995 - Elsevier
… the gluco epimer (3-amino-3-deoxysucrose) was predominant. A more efficient approach to … 3-azido-3-deoxysucrose peracetate (10) which was converted into 3-amino-3-deoxysucrose (…
Number of citations: 34 www.sciencedirect.com
TP Binder, JF Robyt - Carbohydrate research, 1986 - Elsevier
… of 3-deoxysucrose is indicated by the presence of fructose in those digests (columns F and G) . In the presence of maltose, 3-deoxysucrose and … Qualitatively, 3-deoxysucrose is a better …
Number of citations: 20 www.sciencedirect.com
A Tanriseven, JF Robyt - Carbohydrate research, 1989 - Elsevier
… 3-Deoxysucrose is a very weak noncompetitive inhibitor, with a Ki of 530mM for B-512F … In an earlier study’, Binder and Robyt showed that 3-deoxysucrose does not inhibit GTF-S and is …
Number of citations: 23 www.sciencedirect.com
BY Tao, PJ Reilly, JF Robyt - Carbohydrate research, 1988 - Elsevier
… Sucrose derivatives modified at C-3 (3-deoxysucrose and α-d-allopyranosyl β-d-fructofuranoside), C-6 (6-deoxysucrose and 6-deoxy-6-fluorosucrose), and both C-4 and C-6 (4,6-…
Number of citations: 27 www.sciencedirect.com
TP Binder, JF Robyt - Studies on the sucrose binding site of the … - core.ac.uk
… We report here on the results obtained using 3-deoxysucrose … are formed from 3-deoxysucrose and 3-deoxy-3-fluorosucrose in the presence of maltose. 3-Deoxysucrose appears to be …
Number of citations: 6 core.ac.uk
TP Binder - 1985 - search.proquest.com
para-Nitrophenyl-(alpha)-D-glucopyranoside was found to be a substrate for the glucosyltransferases produced by several species of Streptococcus and Leuconostoc bacteria. It was …
Number of citations: 5 search.proquest.com
JF Robyt - Advances in carbohydrate chemistry and biochemistry, 1995 - Elsevier
Publisher Summary This chapter examines the mechanisms involved in the glucansucrase synthesis of polysaccharides and oligosaccharides from sucrose. The enzymes that catalyze …
Number of citations: 193 www.sciencedirect.com
AG Michiels, AY Wang, DS Clark… - Applied biochemistry and …, 1991 - Springer
α-D-Glucopyranosyl fluoride was modified at positions 2, 3, or 5 and these analogs were tested as substrates and inhibitors of dextransucrase fromLeuconostoc mesenteroides B-512F. …
Number of citations: 9 link.springer.com
G Pelletier, A Zwicker, CL Allen… - Journal of the …, 2016 - ACS Publications
… 2-Deoxysucrose (8d), 1′-deoxysucrose (8e), and 3′-deoxysucrose (8f) are completely inactive under the reaction conditions. On the contrary, 6-deoxysucrose (8a), 4-deoxysucrose (…
Number of citations: 80 pubs.acs.org
GL Cote, BY Tao - Glycoconjugate journal, 1990 - Springer
… They found that 3-deoxysucrose and 3-deoxy-3-fluorosucrose could act as glycosyl donors in acceptor reactions, to give the corresponding deoxy- and deoxy-fl uoro ol igosaccharides. …
Number of citations: 106 link.springer.com

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